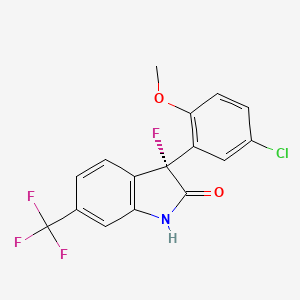
(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS 204352 is a member of indoles.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis in Neuroprotection
A study by Dischino et al. (2003) details the synthesis of (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-[18F]-fluoro-6-(trifluoromethyl)-1H-indol-2-one using microwave-assisted methods. This compound, a variant of the main chemical of interest, was synthesized for potential use in post-stroke neuroprotection. Biodistribution studies in rodents indicated its potential application in medical imaging and neuroprotection research (Dischino et al., 2003).
Synthesis and Labeling for Neuroprotective Studies
Another study by Dischino et al. (2003) discusses the synthesis of tritium and carbon-14 labeled variants of a similar compound for applications in neuroprotection. The study aimed to develop agents for post-stroke neuroprotection, highlighting the potential of these compounds in neurological research and treatment (Dischino et al., 2003).
Synthesis for Cytotoxic Activity Evaluation
Reddy et al. (2013) conducted a study on isatin derivatives related to the compound . They synthesized a series of derivatives and evaluated their in vitro cytotoxicity against various cancer cell lines. This research suggests the potential use of such compounds in cancer research, specifically in understanding and developing new cytotoxic agents (Reddy et al., 2013).
Potential in Anticonvulsant Activity
Research by Obniska et al. (2006) on N-phenyl- and N-benzyl-2-azaspiro derivatives, which share structural similarities with the compound of interest, revealed their efficacy in anticonvulsant activity. This study indicates the potential of such compounds in developing new treatments for convulsive disorders (Obniska et al., 2006).
Antioxidant and Antimicrobial Potential
Dandia et al. (2013) explored the synthesis of 3-substituted-3-hydroxyindolin-2-ones and investigated their antioxidant and antimicrobial potential. The study suggests that derivatives of the compound can be potent antioxidants and may have applications in treating bacterial and fungal infections (Dandia et al., 2013).
Anti-HIV-1 Agents
Chander et al. (2018) designed and synthesized compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus for HIV-1 RT inhibition and anti-HIV-1 activity. This indicates the potential application of similar compounds in the development of anti-HIV treatments (Chander et al., 2018).
Propriétés
Nom du produit |
(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one |
|---|---|
Formule moléculaire |
C16H10ClF4NO2 |
Poids moléculaire |
359.7 g/mol |
Nom IUPAC |
(3R)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m1/s1 |
Clé InChI |
ULYONBAOIMCNEH-OAHLLOKOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)[C@@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |
SMILES |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



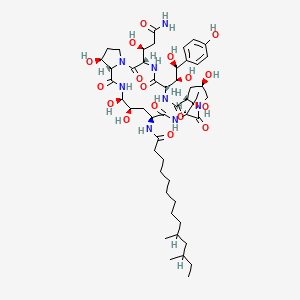

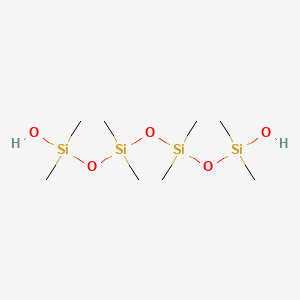
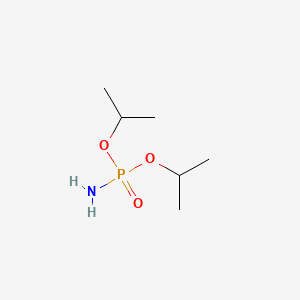
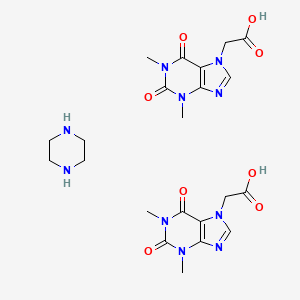
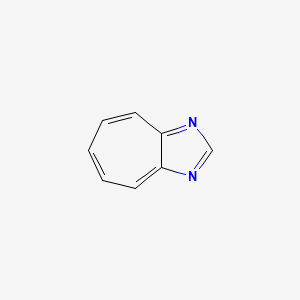
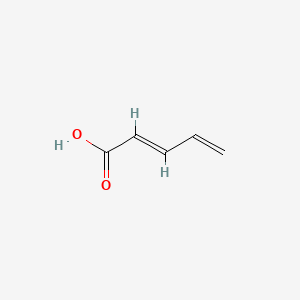
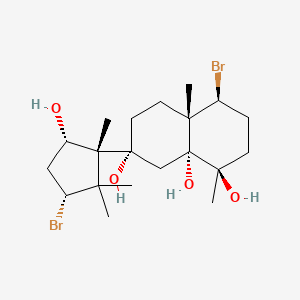
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B1218441.png)
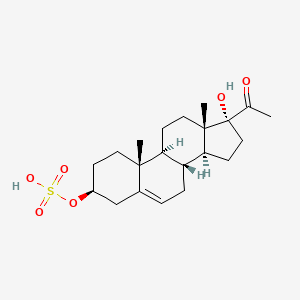
![N-[2-(2-furanylmethylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1218444.png)
![[5-(2-Furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1218445.png)
![1-(tert-butylamino)-3-[(3-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B1218447.png)
